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Compound of Interest

Compound Name:
1-Piperazineethanamine, N,N,4-

trimethyl-

Cat. No.: B089528 Get Quote

An In-Depth Technical Guide on the Physicochemical Properties of N,N-dimethyl-2-(4-

methylpiperazin-1-yl)ethanamine For Researchers, Scientists, and Drug Development

Professionals

Introduction
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known by synonyms such as 1-(2-

Dimethylaminoethyl)-4-methylpiperazine and N,N,4-Trimethylpiperazine-1-ethylamine, is a

chemical compound with the CAS number 104-19-8.[1][2] Its molecular formula is C9H21N3.[2]

This guide provides a comprehensive overview of its core physicochemical properties, outlines

standard experimental protocols for their determination, and visualizes a typical

characterization workflow. This information is crucial for applications in medicinal chemistry,

pharmacology, and materials science, where a thorough understanding of a compound's

physical and chemical characteristics is essential for predicting its behavior, bioavailability, and

potential applications.

Chemical Structure and Identifiers
IUPAC Name: N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine[2]

CAS Number: 104-19-8[1]

Molecular Formula: C9H21N3[2]
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SMILES: CN1CCN(CCN(C)C)CC1

InChI Key: XFLSMWXCZBIXLV-UHFFFAOYSA-N[3]

Physicochemical Properties
The physicochemical properties of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine are

summarized in the table below. These parameters are critical for assessing the compound's

absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Property Value Reference

Molecular Weight 171.286 g/mol [2]

Boiling Point 207.5 °C at 760 mmHg [2]

Density 0.89 g/cm³ [2]

Water Solubility Completely miscible [2]

pKa (Predicted) 9.50 ± 0.28 [2]

LogP (Predicted) -0.32880 [2]

XLogP3 0.1 [2]

Vapor Pressure 0.224 mmHg at 25°C [2]

Flash Point 74.5 °C [2]

Refractive Index 1.4630-1.4660 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 3 [2]

Exact Mass 171.173547683 [2]

Complexity 117 [2]
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Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These represent standard laboratory procedures.

Determination of pKa (Acid Dissociation Constant)
The pKa value, which indicates the strength of an acid or base, is commonly determined using

potentiometric titration.

Methodology:

Sample Preparation: A precise amount of N,N-dimethyl-2-(4-methylpiperazin-1-

yl)ethanamine is dissolved in deionized water to create a solution of known concentration

(e.g., 0.01 M).

Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic

stirrer. A calibrated pH electrode is submerged in the solution.

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to

the sample solution using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point. Given that the compound

has multiple amine groups, multiple inflection points and corresponding pKa values may be

observed.

Determination of LogP (Octanol-Water Partition
Coefficient)
The LogP value is a measure of a compound's lipophilicity and is a key predictor of its

membrane permeability. The shake-flask method is a classical approach for its determination.

Methodology:
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System Preparation: Equal volumes of n-octanol and water are mixed and allowed to

saturate each other for 24 hours.

Sample Introduction: A known amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine

is dissolved in the aqueous or octanol phase.

Partitioning: The mixture is placed in a separatory funnel and shaken vigorously for a set

period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The

funnel is then left undisturbed to allow for complete phase separation.

Phase Separation and Analysis: The aqueous and octanol phases are carefully separated.

The concentration of the compound in each phase is determined using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P.

Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.

The equilibrium solubility method is commonly employed.

Methodology:

Sample Preparation: An excess amount of N,N-dimethyl-2-(4-methylpiperazin-1-

yl)ethanamine is added to a known volume of a buffered aqueous solution at a specific pH

(e.g., pH 7.4 to simulate physiological conditions).

Equilibration: The resulting suspension is agitated at a constant temperature for an extended

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: The undissolved solid is removed from the saturated solution by centrifugation or

filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is measured using an appropriate analytical method like HPLC or LC-MS.

Result: The measured concentration represents the equilibrium solubility of the compound

under the specified conditions.

Visualized Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of

a chemical compound.
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Caption: General workflow for physicochemical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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